[Amino(cyclopropyl)methyl]diethylamine
Description
Importance of Amine Functionalities in Contemporary Organic Synthesis
Amine functionalities are fundamental building blocks in organic chemistry and are integral to a vast array of biologically active molecules and synthetic materials. Primary amines, in particular, are versatile intermediates in the synthesis of more complex nitrogen-containing compounds. chemeo.com They can participate in a wide range of chemical transformations, including alkylation, acylation, and the formation of imines and enamines, which are crucial for constructing complex molecular architectures. scbt.comgoogle.com The nucleophilic nature of the nitrogen atom in amines allows them to react with a variety of electrophiles, making them indispensable in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.netresearchgate.net
Significance of Cyclopropane (B1198618) Scaffolds in Molecular Design
The cyclopropane ring, a three-membered carbocycle, is a unique structural motif that has garnered considerable attention in medicinal chemistry and materials science. researchgate.nettcichemicals.com Its inherent ring strain and unique electronic properties confer specific conformational constraints on molecules, which can be advantageous in drug design. calpaclab.comchalmers.se The incorporation of a cyclopropane scaffold can lead to increased metabolic stability, enhanced binding affinity to biological targets, and improved pharmacokinetic properties. chalmers.senih.gov Consequently, the cyclopropyl (B3062369) group is found in numerous approved drugs and is a key component in the development of new therapeutic agents. chalmers.se The rigid nature of the cyclopropane ring can also be exploited to control the spatial arrangement of functional groups, a critical factor in designing molecules with high potency and selectivity. calpaclab.com
Overview of N,N-Dialkylated Amines in Synthetic Chemistry
N,N-dialkylated amines, also known as tertiary amines, are a class of organic compounds where the nitrogen atom is bonded to three organic substituents. These compounds are widely used as catalysts, bases, and intermediates in organic synthesis. The presence of two alkyl groups on the nitrogen atom influences the steric and electronic properties of the amine, affecting its reactivity and basicity. google.com The synthesis of N,N-dialkylated amines can be achieved through various methods, including the alkylation of secondary amines, reductive amination of carbonyl compounds, and other specialized procedures. The specific properties of N,N-dialkylated amines make them valuable in a range of applications, from the synthesis of complex natural products to the production of industrial chemicals.
While the individual components of [Amino(cyclopropyl)methyl]diethylamine are of significant interest, dedicated research into the specific properties and synthesis of this particular combination is not extensively documented. A general method for preparing cyclopropylmethyl alkyl amines involves reacting a cyclopropylmethyl amine with an aldehyde or ketone followed by hydrogenation, or by reacting it with an alkyl halide. This suggests a potential synthetic pathway to this compound. However, without specific studies, its chemical and physical properties, as well as its potential applications, remain largely unexplored.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1-cyclopropyl-N',N'-diethylmethanediamine |
InChI |
InChI=1S/C8H18N2/c1-3-10(4-2)8(9)7-5-6-7/h7-8H,3-6,9H2,1-2H3 |
InChI Key |
KIFKSSUEKIHTST-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C1CC1)N |
Origin of Product |
United States |
Mechanistic Principles and Reactivity Studies of Amino Cyclopropyl Methyl Diethylamine Analogues
Ring-Opening Reactions and Cyclopropane (B1198618) Strain Release
The cyclopropyl (B3062369) group, a three-membered carbocycle, is characterized by significant ring strain, which makes it a versatile functional group in organic synthesis. This inherent strain facilitates a variety of ring-opening reactions, allowing for the formation of linear, functionalized molecules. In the context of aminocyclopropane derivatives, the interplay between the strained ring and the adjacent amino group dictates their reactivity, particularly in oxidative, electrophilic, and radical-mediated transformations.
The oxidative ring-opening of aminocyclopropanes represents a powerful strategy for the synthesis of 1,3-difunctionalized propylamines. epfl.ch This transformation typically involves the conversion of acyl, sulfonyl, or carbamate-protected aminocyclopropanes into 1,3-dielectrophilic carbon intermediates. epfl.chresearchgate.net These intermediates can bear a halide atom (such as bromine or iodine) and a N,O-acetal. epfl.chresearchgate.net The subsequent functionalization of these intermediates can be achieved through distinct pathways depending on the reaction conditions. Under acidic conditions, the alkoxy group of the N,O-acetal can be replaced via an elimination-addition pathway. epfl.chresearchgate.net Conversely, under basic conditions, the halide can be substituted by various nucleophiles through an SN2 mechanism. epfl.chresearchgate.net This dual reactivity allows for the generation of a wide array of α,γ-difunctionalized propylamines. researchgate.net
Photoredox catalysis has also emerged as a valuable tool for promoting the oxidative ring-opening of cyclopropylamides. epfl.ch Using catalysts like benzophenone (B1666685) with UV A light or various organic and inorganic dyes with blue light, cyclopropylamides can be transformed into fluorinated imines, which can be isolated in their more stable hemiaminal form. epfl.ch
The choice of oxidant is crucial for the success of these transformations. Hypervalent iodine reagents have been shown to be effective in mediating such reactions. researchgate.net For instance, Phenyliodine(III) diacetate (PIDA) and Phenyliodine(III) bis(trifluoroacetate) (PIFA) have produced acceptable yields in certain oxidative ring-opening reactions, whereas oxidants like hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) have led to the formation of complex mixtures, and sodium periodate (B1199274) (NaIO₄) has been found to be ineffective. researchgate.net
A proposed mechanism for an oxidative ring-opening reaction is depicted in the table below, illustrating the key steps involved in the transformation of an aminocyclopropane derivative.
| Step | Description | Intermediate |
| 1. Oxidation | The protected aminocyclopropane is oxidized, often by a hypervalent iodine reagent, to generate a radical cation. | Radical Cation |
| 2. Ring Opening | The strained cyclopropane ring undergoes homolytic cleavage to form a distonic radical cation. | Distonic Radical Cation |
| 3. Nucleophilic Attack | A nucleophile present in the reaction medium (e.g., an alcohol or halide) attacks one of the electrophilic carbon atoms. | 1,3-Difunctionalized Intermediate |
| 4. Further Reaction | The resulting intermediate can undergo further transformations, such as substitution or elimination, to yield the final product. | Final Product |
Beyond oxidative methods, the cleavage of the cyclopropane ring in aminocyclopropane analogues can also be initiated by electrophiles and radicals. The high p-character of the C-C bonds in the cyclopropane ring allows it to react with electrophiles in a manner similar to alkenes. The activation of aminocyclopropanes through the formation of radical intermediates has become an increasingly important strategy over the last decade, as it often alleviates the need for the double activation typically required in donor-acceptor substituted systems. researchgate.netrsc.orgnih.gov
These radical-mediated transformations can be broadly categorized into formal cycloadditions and 1,3-difunctionalizations. researchgate.netrsc.org The generation of nitrogen-centered radicals from aminocyclopropane precursors can lead to intramolecular hydrogen atom transfer, followed by ring-opening to produce a carbon-centered radical, which can then be trapped by a suitable radical acceptor. epfl.ch
Recent research has focused on the development of oxidative radical ring-opening and cyclization reactions of various cyclopropane derivatives. researchgate.net For example, copper(I)-catalyzed oxidative radical trifluoromethylation/ring-opening/cyclization of methylenecyclopropanes has been successfully demonstrated. researchgate.net In some cases, these transformations can proceed without the need for transition metal catalysts, using reagents like tert-butyl hydroperoxide (TBHP) under thermal conditions to generate the initial radical species. researchgate.net
The general mechanism for a radical-mediated C-C bond cleavage of an unstrained cycloketone, which shares principles with aminocyclopropane cleavage, involves the generation of a side-chain aryl radical that triggers the subsequent ring cleavage. nih.gov Density functional theory (DFT) calculations have been employed to understand the regioselectivity of these C-C bond cleavage events. nih.gov Studies on the β-bond-cleavage reactions of aromatic radical cations have provided further mechanistic insights, suggesting that factors such as the stability of the resulting radical and the nature of the substituents play a crucial role in determining the reaction pathway. cmu.edu
| Pathway | Initiator | Key Intermediate | Description |
| Electrophilic | Electrophile (E⁺) | Cationic Intermediate | The cyclopropane ring attacks an electrophile, leading to a carbocationic intermediate that is subsequently trapped by a nucleophile. |
| Radical | Radical Initiator | Radical Intermediate | A radical is generated on or adjacent to the cyclopropane ring, initiating a ring-opening cascade to form a more stable radical species. researchgate.netrsc.org |
Reactivity of the Tertiary Amine Moiety
The diethylamino group in [Amino(cyclopropyl)methyl]diethylamine is a tertiary amine, which confers specific reactivity to the molecule. Tertiary amines are characterized by a lone pair of electrons on the nitrogen atom, making them both nucleophilic and basic. However, the steric hindrance provided by the three alkyl substituents can modulate this reactivity.
Tertiary amines, including diethylamine (B46881) derivatives, are known to act as nucleophiles in a variety of organic reactions. chemguide.co.uk The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. libretexts.org The nucleophilicity of an amine is generally correlated with its basicity, with more basic amines being more nucleophilic. masterorganicchemistry.com For instance, diethylamine is significantly more nucleophilic than ethylamine, which in turn is much more nucleophilic than ammonia. masterorganicchemistry.com
However, the nucleophilicity of tertiary amines can be attenuated by steric hindrance. masterorganicchemistry.com While the additional alkyl group in a tertiary amine increases its basicity compared to a secondary amine, the increased steric bulk can hinder its approach to an electrophilic carbon, thereby reducing its nucleophilicity. masterorganicchemistry.com For example, triethylamine (B128534) is a weaker nucleophile than expected based on its basicity due to steric effects. researchgate.net
Despite this, tertiary amines can participate in nucleophilic substitution reactions, such as the reaction with alkyl halides to form quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.org They are also employed as catalysts in a range of transformations where their nucleophilic character is key to the catalytic cycle. researchgate.netresearchgate.net The catalytic activity of tertiary amines in certain reactions has been shown to be directly related to their nucleophilicity. researchgate.net
The table below compares the general nucleophilicity and basicity trends for different classes of amines.
| Amine Class | General Basicity Trend | General Nucleophilicity Trend | Influencing Factors |
| **Primary (RNH₂) ** | Less basic than secondary amines | Less nucleophilic than secondary amines | Less steric hindrance, but lower electron density on N compared to secondary amines. |
| Secondary (R₂NH) | Generally the most basic in aqueous solution | Generally the most nucleophilic | Good balance of increased electron density from alkyl groups and moderate steric hindrance. masterorganicchemistry.com |
| Tertiary (R₃N) | Less basic than secondary amines in aqueous solution (solvation effects), but more basic in the gas phase. | Less nucleophilic than secondary amines | Increased steric hindrance often outweighs the inductive effect of the third alkyl group. masterorganicchemistry.com |
The lone pair of electrons on the nitrogen atom of a tertiary amine allows it to function as a Brønsted-Lowry base, accepting a proton from an acid. vaia.com This basicity is fundamental to the use of tertiary amines as catalysts in a wide array of organic reactions. researchgate.netsemanticscholar.orgrsc.org In many transformations, the role of the tertiary amine is to deprotonate a substrate, generating a more reactive anionic intermediate.
For instance, in palladium-catalyzed intermolecular allylic C-H amination, a Brønsted base such as N,N-diisopropylethylamine (DIPEA) can be used to promote the reaction. nih.gov The base facilitates the deprotonation of the pro-nucleophile, activating it for subsequent reaction with the π-allylPd intermediate. nih.gov Interestingly, the concentration of the Brønsted base can have a significant impact on the reaction yield, with low concentrations being beneficial and higher concentrations being detrimental to product formation. nih.gov
The basicity of amines is a key property that is exploited in various chemical and biological processes. The ability of an amine to accept a proton is central to its function in many catalytic cycles. vaia.com
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. ilpi.comwikipedia.org This reaction is often catalyzed by metal complexes, and the mechanism frequently involves the formation of a metal-amido intermediate. ilpi.com In the case of tertiary amine synthesis via hydroamination, a secondary amine is typically used as the starting material. However, the principles of metal-amido intermediate formation are relevant to the broader reactivity of amines in the presence of metal catalysts.
For late transition metal-catalyzed hydroamination, one proposed pathway involves the activation of the amine by the metal to form a hydrido-amido complex. ilpi.com Alternatively, the reaction can proceed through the formation of a metal-amido complex, followed by insertion of the alkene or alkyne into the metal-nitrogen bond. ilpi.comwikipedia.org This insertion step is crucial for the formation of the new carbon-nitrogen bond. Subsequent protonolysis of the resulting metal-alkyl intermediate by another molecule of the amine regenerates the active metal-amido catalyst and releases the amine product. ilpi.com
Recent studies have explored the use of various metal catalysts for hydroamination, including those based on iridium, rhodium, palladium, and iron. wikipedia.orgrsc.orgacs.org For example, an iridium-catalyzed regioselective hydroamination of internal homoallylic amines has been reported to proceed via a trans-aminoiridation to form a 5-membered metallacyclic intermediate. rsc.org Similarly, alkali-metal ferrate complexes have been shown to deprotonate amines and activate them toward the catalytic hydroamination of vinylarenes, with a tris(amido) sodium ferrate postulated as a key intermediate. acs.org
The formation of these metal-amido intermediates is a key mechanistic step that enables the catalytic cycle to proceed efficiently. The nature of the metal, the ligands, and the amine substrate all play a role in the stability and reactivity of these intermediates. princeton.edu
Directing Group Capabilities in C-H Activation
The amine functionality within this compound and its analogues serves as a potent directing group in transition-metal-catalyzed C-H activation reactions. This capability allows for the selective functionalization of otherwise inert C-H bonds, providing a powerful tool for molecular synthesis. The directing group operates by coordinating to the metal center, thereby bringing the catalyst into close proximity with a specific C-H bond and facilitating its cleavage. nih.gov This strategy overcomes major challenges in organic synthesis, namely the inherent inertness of C-H bonds and the difficulty of achieving site selectivity in molecules with multiple C-H groups. nih.gov Palladium, in particular, has been extensively studied for these transformations, catalyzing the formation of various new bonds, including carbon-carbon and carbon-heteroatom linkages. nih.govresearchgate.net
Ligand-Directed C-H Activation of Cyclopropylmethylamines
The cyclopropyl group presents a unique synthetic challenge and opportunity. The C-H bonds on this strained ring system can be targeted for functionalization using the adjacent amine as a directing group. Research has demonstrated the successful palladium(II)-catalyzed enantioselective arylation of cyclopropyl C-H bonds in triflyl-protected cyclopropylmethylamines. nih.gov This transformation represents a significant advance, enabling the rapid generation of two chiral centers in a single step from a prochiral substrate. nih.gov
The reaction typically employs a chiral mono-N-protected amino acid (MPAA) as a ligand, which not only accelerates the C-H activation but also induces high levels of asymmetry. nih.govacs.org This approach has been used to synthesize chiral cis-aryl-cyclopropylmethylamines with excellent yields and enantiomeric excesses. acs.org The triflyl-protected amine acts as a weak coordinating directing group, guiding the palladium catalyst to the cyclopropyl C-H bond. nih.gov The catalytic cycle is believed to proceed through a Pd(II)/Pd(IV) pathway. nih.govacs.org The ability of the chiral MPAA ligand to control the stereochemical outcome is so pronounced that it can override the inherent diastereoselectivity of already chiral substrates, allowing for the synthesis of multiple diastereomers. nih.gov
Table 1: Palladium-Catalyzed Enantioselective Arylation of Cyclopropylmethylamines
| Entry | Arylating Agent | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| 1 | 4-Iodotoluene | Pd(OAc)₂ / MPAA | 99 | 99.5 | nih.govacs.org |
| 2 | 4-Iodoanisole | Pd(OAc)₂ / MPAA | 95 | 98 | nih.gov |
| 3 | 1-Iodo-4-fluorobenzene | Pd(OAc)₂ / MPAA | 92 | 99 | nih.gov |
| 4 | 1-Iodo-3,5-dimethylbenzene | Pd(OAc)₂ / MPAA | 98 | 99 | nih.gov |
Transformable Directing Groups in C-N Borylation
The concept of a directing group can be extended to be "transformable," where the directing moiety itself can be converted into another functional group after the C-H activation step. This adds significant versatility to a synthetic sequence. The dimethylamino group, a close analogue to the diethylamino group in the subject compound, has been shown to function as a transformable directing group in nickel-catalyzed C-N borylation reactions. nih.gov This process allows for the conversion of aryl- and benzyl-dimethylamines into a variety of other functional molecules by leveraging the extensive chemistry of carbon-boron (C-B) bonds. nih.gov
A related strategy involves using amides as modifiable directing groups in electrophilic C-H borylation. nih.govrsc.org In this approach, the amide directs the borylation, and can subsequently be reduced to an amine while preserving the newly installed C-B bond. nih.govrsc.org This one-pot borylation-reduction sequence provides access to synthetically useful borylated amine compounds that would be difficult to prepare otherwise. nih.govdntb.gov.ua These methods highlight the potential of using amine or amine-precursor functionalities to direct C-H borylation, followed by transformation of the directing group to reveal a new molecular scaffold.
Table 2: Examples of Amine and Amide Directed Borylation
| Directing Group | Reaction Type | Catalyst/Reagent | Key Feature | Reference |
|---|---|---|---|---|
| Dimethylamine | C-N Borylation | Nickel Catalyst | Converts C-N bond to C-B bond, transforming the amine group. | nih.gov |
| Phenylacetylamide | Electrophilic C-H Borylation | BBr₃ then Hydrosilane | Amide directs ortho-borylation and is then reduced to an amine in situ. | nih.govrsc.org |
| Picolylamine | C-H Borylation | Iridium Catalyst | Nitrogen atom of the ligand directs ortho-C-H borylation of benzylic amines. | rsc.org |
General Mechanistic Aspects of Amine Oxidation and Functionalization
The amine functional group is a key site for metabolic transformations and synthetic functionalization, often proceeding through oxidation. Understanding the mechanisms of these processes is crucial for both biochemistry and organic synthesis.
Flavoprotein-Catalyzed Amine Oxidation Mechanisms
Flavoproteins are a class of enzymes that utilize a flavin adenine (B156593) dinucleotide (FAD) or flavin mononucleotide (FMN) cofactor to catalyze a wide range of redox reactions, including the oxidation of primary and secondary amines. nih.govresearchgate.net This oxidation involves the transfer of a hydride equivalent from a carbon-nitrogen bond of the amine substrate to the flavin cofactor. nih.govresearchgate.net The resulting imine or iminium ion is often hydrolyzed, leading to the cleavage of secondary amines and the formation of an aldehyde or ketone. nih.govresearchgate.net The reduced flavin is typically re-oxidized by molecular oxygen, producing hydrogen peroxide. nih.gov
Most flavoprotein amine oxidases belong to one of two structural families: the D-amino acid oxidase (DAAO)/sarcosine oxidase family or the monoamine oxidase (MAO) family. nih.govresearchgate.net The exact mechanism of amine oxidation has been a subject of extensive study, with evidence supporting different pathways, including polar, radical, and direct hydride transfer mechanisms. psu.eduscilit.com
Hydride Transfer: Many studies suggest a mechanism involving the removal of a proton from the α-carbon of the substrate by an enzymatic base, followed by a concerted transfer of a hydride from the neutral amino group to the FAD cofactor. researchgate.net
Radical Mechanism: An alternative mechanism proposes an initial single-electron transfer from the substrate to the flavin, forming an aminyl radical cation. psu.edu This is followed by proton transfer and subsequent steps to complete the oxidation. psu.edu
Table 3: Major Families of Flavoprotein Amine Oxidases
| Enzyme Family | Typical Substrates | Key Mechanistic Feature | Reference |
|---|---|---|---|
| D-amino acid oxidase (DAAO) / Sarcosine Oxidase | D-amino acids, N-methylated amino acids | Oxidation of the Cα-N bond or the N-methyl bond. | nih.govresearchgate.net |
| Monoamine oxidase (MAO) | Primary and secondary amines, neurotransmitters | Oxidation of the C-N single bond to a double bond, followed by hydrolysis. | nih.govpsu.edu |
| Trimethylamine dehydrogenase (TMADH) | Trimethylamine | Oxidative demethylation involving a complex iron-sulfur flavoprotein. | psu.edu |
Oxidation-Reductive Amination Processes
Reductive amination is a cornerstone of amine synthesis, providing a reliable method for forming C-N bonds while avoiding the over-alkylation common with direct alkylation methods. stackexchange.com The process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine. When a secondary amine like diethylamine is used, the initial condensation forms a hemiaminal intermediate, which then dehydrates to form a substituted iminium ion. stackexchange.com This electrophilic iminium ion is then reduced in the same pot to yield the tertiary amine product. stackexchange.com
This process is highly versatile and can be achieved using a variety of reducing agents and catalysts. organic-chemistry.org A common and mild reducing agent is sodium triacetoxyborohydride (B8407120) (STAB), which is compatible with the slightly acidic conditions that favor iminium ion formation. stackexchange.com Catalytic methods, which are more atom-economical, often employ molecular hydrogen or a hydride donor like a silane (B1218182) in the presence of a transition metal catalyst. frontiersin.org Numerous catalytic systems based on iridium, copper, ruthenium, and other metals have been developed for this purpose. organic-chemistry.orgresearchgate.net The direct catalytic asymmetric reductive amination using secondary amines has also been achieved, providing a powerful method for synthesizing chiral tertiary amines under mild conditions. nih.gov
Table 4: Selected Catalytic Systems for Reductive Amination of Secondary Amines
| Catalyst | Reducing Agent | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Iridium complex | Et₃SiH or PMHS | Aldehydes + Secondary amines | Efficient for N-alkylation of secondary amines. | organic-chemistry.org |
| Copper N-heterocyclic carbene | (from alcohol) | Benzylic alcohols + Anilines | One-pot tandem oxidation-reduction strategy. | organic-chemistry.org |
| [RuCl₂(p-cymene)]₂ | Ph₂SiH₂ | Aldehydes + Anilines | Highly chemoselective and tolerates many functional groups. | organic-chemistry.org |
| None (Solvent-mediated) | NaBH₄ | Aldehydes/Ketones + Amines | Uses 2,2,2-trifluoroethanol (B45653) as a recyclable solvent without a catalyst. | organic-chemistry.org |
Theoretical and Computational Investigations of Amino Cyclopropyl Methyl Diethylamine Structures
Conformational Analysis and Rotational Isomers of Aminomethylcyclopropanes
The conformational landscape of aminomethylcyclopropanes, including [Amino(cyclopropyl)methyl]diethylamine, is heavily influenced by the unique structural characteristics of the cyclopropane (B1198618) ring. Unlike more flexible cycloalkanes, the three-membered ring of cyclopropane is rigid and lacks the ability to "flip". This rigidity imposes significant constraints on the possible spatial arrangements of its substituents.
Computational studies on similar cyclopropyl (B3062369) amine derivatives indicate a preference for conformations where the largest substituents are positioned away from each other to reduce steric clash. researchgate.net For this compound, this would involve specific orientations of the diethylamino group relative to the plane of the cyclopropane ring. The two primary rotational isomers, or conformers, would be the syn-periplanar (eclipsed) and anti-periplanar (staggered) forms, with various gauche conformations existing between them. The anti-periplanar conformation, where the lone pair of the nitrogen or the C-N bonds of the diethyl groups are staggered with respect to the C-C bonds of the ring, is generally expected to be the most stable due to minimized steric repulsion.
Table 1: Predicted Rotational Isomers and Relative Stabilities
| Rotational Isomer | Dihedral Angle (Ring-C-N-Lone Pair) | Expected Relative Energy (kcal/mol) | Key Steric Interaction |
|---|---|---|---|
| Anti-periplanar | ~180° | 0 (Most Stable) | Minimized interaction between ethyl groups and cyclopropane ring. |
| Gauche | ~60° / ~300° | Intermediate | Moderate interaction between one ethyl group and the ring. |
Quantum Chemical Calculations of Electronic and Geometric Structures
Quantum chemical calculations are powerful tools for determining the precise electronic and geometric structures of molecules. Methods like Ab Initio and, more commonly, Density Functional Theory (DFT), are used to solve the Schrödinger equation for a given molecule, providing detailed information about its properties. bayer.com
For cyclopropylamines, DFT studies using functionals such as B3LYP with basis sets like 6-31G have been shown to accurately model molecular structure and vibrational frequencies. researchgate.net Applying these methods to this compound would allow for a complete optimization of its geometry. Such calculations yield critical data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. A key finding in studies of cyclopropylamine (B47189) is the flow of electron density from the cyclopropane ring to the amino group, which can influence bond parameters. researchgate.net
Table 2: Typical Geometric Parameters for Aminomethylcyclopropanes from DFT Calculations
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| r(C-C) | Bond length within the cyclopropane ring | ~1.51 Å |
| r(C-N) | Bond length between the ring carbon and the amine | ~1.43 Å |
| ∠(H-C-H) | Angle of methylene (B1212753) groups in the ring | ~115° |
A significant advantage of quantum chemical calculations is their ability to predict spectroscopic parameters, which can then be compared with experimental data for validation. nih.gov Once the molecular geometry is optimized, further calculations can determine properties such as NMR chemical shifts and vibrational frequencies (IR spectra).
For vibrational analysis, the scaled DFT force field method provides excellent reproduction of experimental frequencies. researchgate.net This involves calculating the harmonic vibrational modes and then applying empirical scaling factors to correct for anharmonicity and other systematic errors in the computational method. nih.gov This allows for the confident assignment of experimentally observed IR peaks to specific molecular motions.
Furthermore, by calculating the energies of different conformers (such as the rotational isomers discussed in section 4.1), their relative stabilities can be quantified. The energy difference between the most stable conformation and higher-energy isomers provides insight into the molecule's flexibility and the population of each conformer at a given temperature.
Table 3: Example of Predicted vs. Experimental Vibrational Frequencies
| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) (B3LYP/6-31G) | Scaled Frequency (cm⁻¹) |
|---|---|---|---|
| ν(C-N) | C-N bond stretching | ~1080 | ~1050 |
| δ(CH₂) | CH₂ scissoring in ring | ~1470 | ~1445 |
Mechanistic Elucidation Through Computational Modeling
Computational modeling is indispensable for understanding the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This path includes the transition state—the highest energy point that represents the kinetic barrier to the reaction. rsc.org
For reactions involving the amine group of this compound, such as oxidation or nucleophilic substitution, DFT calculations can be used to locate and characterize the transition state structure. rsc.orgacs.org Key properties of the transition state, including its geometry, energy relative to the reactants (the activation energy), and its vibrational frequencies, can be computed. A transition state is uniquely identified by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
For instance, in a single-electron transfer (SET) reaction, computational analysis can model the formation of a radical cation intermediate and the subsequent ring-opening of the cyclopropane. chemrxiv.org By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.
Table 4: Hypothetical Transition State Parameters for an Amine Oxidation Reaction
| Parameter | Description | Calculated Value |
|---|---|---|
| ΔG‡ (Activation Free Energy) | The free energy barrier for the reaction | 15-25 kcal/mol |
| Imaginary Frequency | The vibrational mode corresponding to the reaction coordinate | -200 to -500 cm⁻¹ |
Advanced Research Applications Excluding Prohibited Elements
Asymmetric Synthesis and Chiral Auxiliaries
The field of asymmetric synthesis, which aims to create chiral molecules with a specific three-dimensional orientation, heavily relies on the use of chiral auxiliaries. These are chiral compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. The chiral center inherent in the aminocyclopropylmethyl group of [Amino(cyclopropyl)methyl]diethylamine makes its derivatives prime candidates for use as chiral auxiliaries, guiding the formation of new stereocenters with high precision.
Chiral cyclopropylamine (B47189) derivatives are instrumental in achieving high levels of enantioselective control in various chemical transformations. The rigid structure of the cyclopropane (B1198618) ring provides a well-defined steric environment that can effectively bias the approach of reagents to a prochiral substrate. When a derivative of this compound is used as a chiral auxiliary, it can direct alkylation, acylation, or other bond-forming reactions to occur preferentially on one face of the molecule, leading to a high enantiomeric excess of the desired product. Methodologies for the enantioselective synthesis of chiral cyclopropanes often rely on chiral auxiliaries to direct the stereochemical course of the reaction. For instance, strategies involving chiral auxiliaries in Strecker reactions have been employed to synthesize chiral bicyclo[n.1.0]alkane (BCP) amino acids with high diastereoselectivity. nih.gov
The effectiveness of such auxiliaries is typically evaluated based on the diastereomeric or enantiomeric excess of the products formed. High diastereoselectivity is often achieved in reactions involving cyclopropane derivatives due to the steric influence of the chiral auxiliary. ku.edudntb.gov.ua After the desired stereocenter has been created, the auxiliary can be cleaved and potentially recycled, making the process efficient and economical. youtube.com
| Reaction Type | Chiral Director | Typical Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) | Reference Concept |
|---|---|---|---|
| Asymmetric Cyclopropanation | Ru(II)-Pheox catalysts | up to >99:1 d.r., up to 99% ee | Catalytic asymmetric synthesis of functionalized cyclopropanes. researchgate.net |
| Strecker Reaction | (R)-phenylglycinol | High d.r. | Synthesis of BCP analogue of (S)-(4-tert-butylphenyl)glycine. nih.gov |
| Aldol (B89426) Reaction | Chiral Lithium Amides | up to 68% ee | Enantioselective aldol reactions using chiral amides as auxiliaries. rsc.org |
Cyclopropane-containing amino acids are of significant interest in medicinal chemistry because their conformational rigidity can enhance the biological activity and metabolic stability of peptides. nih.govresearchgate.net The stereoselective synthesis of α-amino acid analogues incorporating a cyclopropyl (B3062369) group is a key application for chiral building blocks like this compound.
Methodologies such as the Strecker synthesis or alkylation of chiral glycine (B1666218) enolate equivalents can be adapted to use cyclopropylmethylamine-derived scaffolds. For example, the Strecker reaction has been utilized for the stereoselective synthesis of 1-aminocyclopropanecarboxylic acids. nih.gov The synthesis of these constrained amino acids often involves the diastereoselective addition of nucleophiles to imines derived from a cyclopropyl aldehyde, where the stereochemistry is controlled by a chiral amine component. The resulting aminonitrile can then be hydrolyzed to the desired α-amino acid analogue. Research has demonstrated the synthesis of various cyclopropane β-amino acid derivatives with complete diastereocontrol. nih.gov
Building Block Utility in Complex Molecule Synthesis
The cyclopropylmethylamine unit is a versatile building block for the synthesis of more complex molecular architectures, particularly those containing nitrogen. Its inherent functionality and three-dimensional structure make it an attractive starting material for creating diverse chemical libraries for drug discovery.
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products, forming the core of many bioactive molecules. nih.govopenmedicinalchemistryjournal.comnih.govopenmedicinalchemistryjournal.com The amine functionality in this compound serves as a key nucleophilic handle for constructing these ring systems. Through reactions such as condensations, cycloadditions, and transition-metal-catalyzed cross-coupling reactions, the cyclopropylmethylamine moiety can be elaborated into a wide array of heterocyclic scaffolds.
For instance, propargylamine (B41283) derivatives, which are α-aminoalkynes, are useful building blocks for constructing nitrogen-containing heterocycles through sequential reactions with carbonyls. mdpi.com The primary amine can participate in condensation reactions with dicarbonyl compounds or their equivalents to form five-, six-, or seven-membered rings like pyrroles, pyridines, and benzodiazepines. The unique steric and electronic properties of the adjacent cyclopropyl group can influence the reactivity and regioselectivity of these cyclization reactions, potentially leading to novel heterocyclic structures that are not readily accessible through other means.
The cyclopropyl group is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties. longdom.org The cyclopropyl ring can act as a bioisostere for a phenyl group or a gem-dimethyl group, offering a different spatial arrangement and metabolic profile.
Molecules derived from this compound can be incorporated into larger molecular frameworks to generate novel bioactive compounds. nih.gov The lipophilic nature of the cyclopropyl and diethylamino groups, combined with the hydrogen-bonding capability of the amine, provides a good balance of properties for interacting with biological targets. The development of bioactive scaffolds for applications like tissue engineering often involves designing porous structures with regulated properties, a field where novel chemical entities can play a role. mdpi.commdpi.com The chemoenzymatic synthesis and diversification of cyclopropyl ketones can produce a variety of cyclopropane-based scaffolds useful for medicinal chemistry. nih.gov
Participation in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. mdpi.comresearchgate.net Primary amines are common components in many well-known MCRs, such as the Ugi and Passerini reactions. mdpi.comnih.govresearchgate.net
This compound, possessing a primary amine, is a suitable candidate for these powerful transformations. In an Ugi four-component reaction (U-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a bis-amide. nih.govnih.gov By employing a cyclopropylmethylamine derivative in an Ugi reaction, complex peptide-like scaffolds decorated with a cyclopropyl group can be synthesized in a single, highly convergent step. This allows for the rapid generation of diverse libraries of compounds for high-throughput screening in drug discovery programs. The products of such reactions are often highly functionalized and possess multiple points of diversity, depending on the specific inputs used for the MCR. researchgate.net
| Reaction Name | Components | Product | Potential Application |
|---|---|---|---|
| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Rapid synthesis of peptide-like scaffolds for drug discovery. mdpi.comnih.gov |
| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Generation of depsipeptides and diverse compound libraries. nih.govnih.gov |
| Strecker Reaction | Amine, Carbonyl, Cyanide Source | α-Aminonitrile | Synthesis of α-amino acids and their derivatives. nih.gov |
Analytical Derivatization Techniques for Amine Quantification and Characterization
The quantification and characterization of amines such as this compound often present analytical challenges due to their polarity, potential for volatility issues, and lack of strong chromophores or fluorophores, which limits their detectability in common analytical systems like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors. nih.govsigmaaldrich.com To overcome these limitations, derivatization techniques are employed. actascientific.comscience.gov Derivatization is a chemical modification process that converts the analyte into a derivative with properties more suitable for the chosen analytical method. iu.edu This process can enhance detector response, improve chromatographic resolution, and increase the stability of the analyte. thermofisher.comjfda-online.com For a compound like this compound, which possesses a reactive primary amine group, these techniques are particularly effective.
Pre- and Post-Column Derivatization for HPLC and GC Analysis
Derivatization strategies in chromatography are broadly categorized into two approaches: pre-column and post-column derivatization. rsc.org The choice between these methods depends on the analyte's properties, the complexity of the sample matrix, and the specific requirements of the analysis.
Pre-Column Derivatization
In this technique, the analyte is chemically modified before its introduction into the chromatographic system. actascientific.com The reaction is typically performed offline, and the resulting stable derivative is then injected for separation and detection. sigmaaldrich.com
Advantages: Pre-column derivatization is highly versatile, offering a wide choice of reagents and reaction conditions that can be optimized for maximum yield. rsc.org It can improve the chromatographic behavior of the original compound by, for instance, reducing its polarity, which is beneficial for reversed-phase HPLC. thermofisher.com The formation of a derivative with a strong chromophore or fluorophore significantly enhances detection sensitivity. thermofisher.com Furthermore, any excess reagent or by-products can often be removed before analysis, leading to cleaner chromatograms. researchgate.net
Disadvantages: This method can be more labor-intensive and may require additional sample preparation steps. The reaction must be quantitative and reproducible, and the resulting derivative must be stable throughout the chromatographic process. nih.gov Sometimes, the derivatizing reagent itself can interfere with the analysis. actascientific.com
Post-Column Derivatization
This method involves derivatizing the analyte after it has been separated on the chromatographic column but before it reaches the detector. actascientific.com The derivatizing reagent is continuously pumped and mixed with the column effluent in a reaction coil.
Advantages: Post-column derivatization circumvents issues related to the formation of multiple derivative products or unstable derivatives, as the reaction occurs in a controlled, automated online system just before detection. rsc.org It eliminates potential interference from the derivatizing reagent during the separation process. actascientific.com
Disadvantages: The reaction must be very rapid and completed within the short time it takes for the analyte to travel from the column to the detector. actascientific.com The instrumental setup is more complex, requiring an additional pump and mixing chamber. actascientific.com The derivatization reaction can also contribute to band broadening, potentially reducing chromatographic efficiency. actascientific.com
For Gas Chromatography (GC) analysis, derivatization is almost exclusively a pre-analysis procedure. The primary goal is to increase the volatility and thermal stability of polar analytes like amines by replacing active hydrogen atoms with less polar functional groups, a process essential for successful vaporization and transport through the GC column. nih.govsigmaaldrich.comresearchgate.net
| Technique | Description | Advantages | Disadvantages | Primary Application for this compound |
|---|---|---|---|---|
| Pre-Column Derivatization | Analyte is derivatized before injection into the chromatograph. | - Wide choice of reagents
| - More labor-intensive
| HPLC-UV/Fluorescence, GC-MS/FID |
| Post-Column Derivatization | Analyte is derivatized after separation but before detection. | - Fully automated actascientific.com | - Requires rapid reaction kinetics
| HPLC-UV/Fluorescence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
